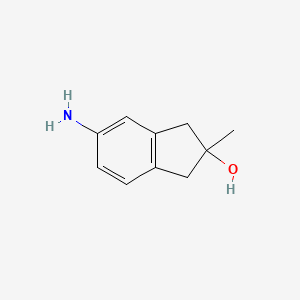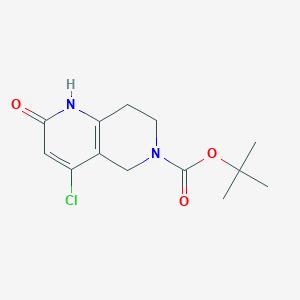![molecular formula C13H17ClN2O2 B11759304 Ethyl 2-[2-(2-chloro-3-methylphenyl)hydrazin-1-ylidene]butanoate](/img/structure/B11759304.png)
Ethyl 2-[2-(2-chloro-3-methylphenyl)hydrazin-1-ylidene]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Etil-2-[2-(2-cloro-3-metilfenil)hidrazin-1-ilideno]butanoato es un compuesto orgánico que pertenece a la clase de las hidrazonas. Este compuesto se caracteriza por la presencia de un grupo funcional hidrazona, que es un derivado de la hidracina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-Etil-2-[2-(2-cloro-3-metilfenil)hidrazin-1-ilideno]butanoato típicamente implica la reacción del acetoacetato de etilo con 2-cloro-3-metilfenilhidracina en condiciones ácidas o básicas. La reacción procede a través de la formación de un intermedio de hidrazona, que luego se esterifica para producir el producto final. Las condiciones de reacción, como la temperatura, el disolvente y el pH, pueden influir significativamente en el rendimiento y la pureza del producto.
Métodos de Producción Industrial
En un entorno industrial, la producción de 2-Etil-2-[2-(2-cloro-3-metilfenil)hidrazin-1-ilideno]butanoato puede implicar procesos por lotes a gran escala o continuos. El uso de condiciones de reacción optimizadas, como temperatura y presión controladas, así como el uso de catalizadores, puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-Etil-2-[2-(2-cloro-3-metilfenil)hidrazin-1-ilideno]butanoato puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes u otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en hidracina u otras formas reducidas.
Sustitución: El grupo cloro en el compuesto puede sustituirse por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de aluminio y litio (LiAlH₄) se utilizan comúnmente.
Sustitución: Los nucleófilos como aminas, tioles y alcóxidos se pueden utilizar para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados de la hidracina. Las reacciones de sustitución pueden dar como resultado la formación de diversas hidrazonas sustituidas.
Aplicaciones Científicas De Investigación
El 2-Etil-2-[2-(2-cloro-3-metilfenil)hidrazin-1-ilideno]butanoato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de otros derivados de hidrazona.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, incluido su uso como candidato a fármaco para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del 2-Etil-2-[2-(2-cloro-3-metilfenil)hidrazin-1-ilideno]butanoato implica su interacción con dianas moleculares y vías específicas. El grupo hidrazona en el compuesto puede formar enlaces covalentes con sitios nucleofílicos en moléculas biológicas, lo que lleva a la inhibición de la actividad enzimática o la interrupción de los procesos celulares. El mecanismo de acción del compuesto también puede implicar la generación de especies reactivas de oxígeno (ROS) y la inducción de estrés oxidativo en las células.
Comparación Con Compuestos Similares
El 2-Etil-2-[2-(2-cloro-3-metilfenil)hidrazin-1-ilideno]butanoato se puede comparar con otros compuestos similares, como:
Etil (Z)-2-cloro-2-[2-(4-metoxifenil)hidrazin-1-ilideno]acetato: Este compuesto tiene una estructura de hidrazona similar pero difiere en el patrón de sustitución en el anillo fenilo.
Etil (2Z)-2-cloro-2-[2-(3-cloro-2-metilfenil)hidrazin-1-ilideno]acetato: Este compuesto está estrechamente relacionado pero tiene una parte de éster diferente.
Propiedades
IUPAC Name |
ethyl 2-[(2-chloro-3-methylphenyl)hydrazinylidene]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-4-10(13(17)18-5-2)15-16-11-8-6-7-9(3)12(11)14/h6-8,16H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLOFQLMOLLEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC1=CC=CC(=C1Cl)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
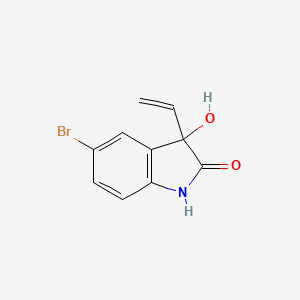
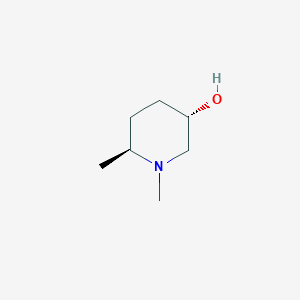

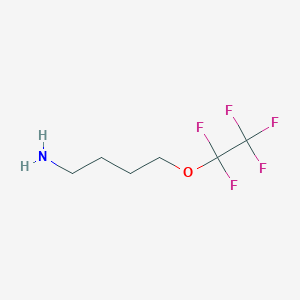
![1-Methyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759242.png)
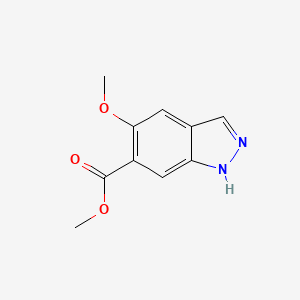
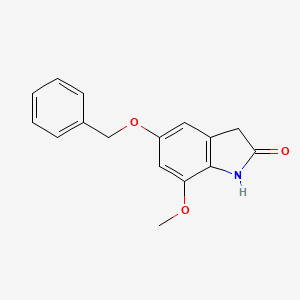
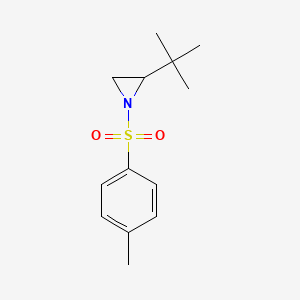
![6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one](/img/structure/B11759252.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11759255.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11759258.png)
